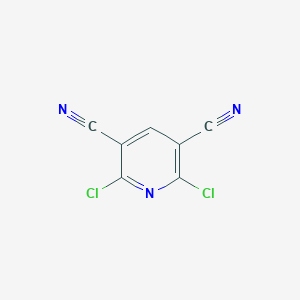

2,6-Dichloropyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

2,6-Dichloropyridine-3,5-dicarbonitrile (2,6-DCP-3,5-DCN) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is widely used in a variety of industries such as pharmaceuticals, agrochemicals, and dyes. 2,6-DCP-3,5-DCN has been used as an intermediate for the synthesis of other organic compounds, as well as a reagent for the synthesis of novel organic compounds.

Applications De Recherche Scientifique

Recherche pharmaceutique

2,6-Dichloropyridine-3,5-dicarbonitrile : est utilisé dans la synthèse de composés présentant des propriétés pharmacologiques potentielles. Il sert de précurseur pour les molécules qui présentent des activités antibactériennes, antianaphylactiques, antipyrétiques, antiallergiques et anticancéreuses . La polyvalence de ce composé permet d'explorer de nouveaux médicaments qui pourraient conduire à des percées dans les traitements médicaux.

Synthèse agrochimique

Ce composé trouve son application dans la synthèse d'agrochimiques. Ses dérivés peuvent être conçus pour fonctionner comme pesticides ou herbicides, fournissant des outils essentiels pour la protection des cultures et contribuant à la productivité agricole .

Fabrication de colorants

Dans le domaine de la chimie industrielle, This compound est utilisé comme intermédiaire dans la production de colorants. Ces colorants sont applicables dans les textiles, les encres et les revêtements, mettant en évidence le rôle du composé dans divers procédés de fabrication .

Orientations Futures

Mécanisme D'action

Target of Action

Unfortunately, the specific biological targets of 2,6-Dichloropyridine-3,5-dicarbonitrile are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

It’s known that the compound has electron-withdrawing cn groups, causing considerable acidity of the h atom in position 4 . This property may give rise to important non-conventional intermolecular interactions .

Biochemical Pathways

It’s known that the compound is synthesized through a reaction of 2,6-dichloropyridine with a chlorinating agent (such as zinc chloride) to produce 2,6-dichloropyridine-3-nitrile, which is then reacted with potassium phthalimide (or other appropriate nitrile selective reducing agent) to yield this compound .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3217±370 °C and a predicted density of 158±01 g/cm3 .

Result of Action

It’s known that the compound forms chains via c1—cl1···n2ii and c5—cl2···n3iii interactions into layers .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Analyse Biochimique

Biochemical Properties

2,6-Dichloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and the inhibition of downstream metabolic processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes, including enzyme inhibition, altered metabolic pathways, and potential toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the inhibition of their activity and subsequent changes in metabolic flux. The compound can also affect the levels of specific metabolites, resulting in altered metabolic profiles. These interactions highlight the importance of understanding the metabolic pathways influenced by this compound for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2,6-dichloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLIQKMDXWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357317 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151229-84-4 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?

A1: this compound is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].

Q2: How is this compound utilized in the synthesis of larger supramolecular structures?

A2: this compound serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)